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Parameter Value Experimental Context /| Notes

Binding Affinity (K;) 0.88 nM [1] [2] Fluorescence-polarization (FP) binding assay; measures
inhibition constant.

Binding Affinity 8.2 nM [3] [2] Measures dissociation constant; SAR405838 is a

(Kq) diastereomer of MI-773 with slightly different reported K
[2].

In Vitro Antitumor ~0.1 uM (SJISA-1, Cell growth inhibition assay; activity is highly selective for

Activity (ICgq) RS4;11 cells) [2] cancer cell lines with wild-type TP53 [1] [2].

Clinical Phase Phase 1 [4] [2] Clinical trials for malignant neoplasms have been

completed [2].

Experimental Protocols for Key Assays

The key data for MI-773 was generated through standardized biochemical and cellular assays.

» Binding Affinity (K; and Ky): The binding affinities were primarily determined using a Fluorescence-

polarization (FP) binding assay [2]. In this assay, the displacement of a fluorescently labeled p53
peptide from the MDM2 protein is measured. The inhibitor's binding affinity to the related protein
MDMx was determined using Biolayer Interferometry technology [2].
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e Cellular Anti-proliferation (ICgq): The cell growth inhibition activity was determined in a water-

soluble tetrazolium-based assay (a colorimetric method for assessing cell viability) after an
incubation time of approximately 48 hours [2]. Apoptosis was specifically measured using an Annexin

V-FLUOS staining kit [2].

Mechanism of Action and p53 Pathway

MI-773 works by disrupting a key regulatory interaction in the p53 tumor suppressor pathway. The

following diagram illustrates this mechanism and a typical workflow for its experimental validation.

MI-773 Mechanism of Action Experimental Validation Workflow
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MI-773 inhibits MDM?2, stabilizing p53 and activating its antitumor pathway, validated through a multi-

stage experimental workflow.

Context Among MDM2 Inhibitors

MI-773 is one of several MDM2 inhibitors that have been developed and advanced into clinical testing.
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Inhibitor Name Maximum Clinical Phase Reported pICgq (<IC50) Chemical Class
Siremadlin Phase I 9.64 (0.23 nM) Pyrroloimidazolone
Navtemadlin Phase I 9.22 ( 0.60 nM) Piperidine/-one
CGMO097 Phase | 8.77 (1.7 nM) Isoquinoline
Alrizomadlin Phase I 8.42 ( 3.8 nM) Spiro-oxindoles
Idasanutlin Phase Il 8.22 (6.0 nM) Nutlins
Brigimadlin Phase Il 7.92 (12 nM) Spiro-oxindoles
MI-773 Phase | 7.00 ( 100 nM) [4] Spiro-oxindoles

Table data sourced from [4]. pICsg is defined as -log;p(ICs5o in Molar). Approximate ICs, values in

nanomolar (nM) are provided in parentheses for comparison.

Key Research Insights

e TP53 Status is a Key Determinant of Sensitivity: The anti-tumor activity of MI-773 is highly
selective for cancer cell lines with wild-type TP53. Cell lines with mutated or deleted TP53 are
significantly more resistant to MI-773 [1] [2].

e Broad Preclinical Antitumor Activity: Beyond the cell lines in the table, MI-773 has shown potent
activity in preclinical models of various cancers, including sarcomas, leukemias, lymphomas, and
neuroblastoma [1] [5].

¢ Potential for Combination Therapy: Studies have shown that MI-773 can synergize with standard
chemotherapy drugs, such as doxorubicin, to augment cytotoxic effects and overcome
chemoresistance in wild-type p53 cancer models [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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